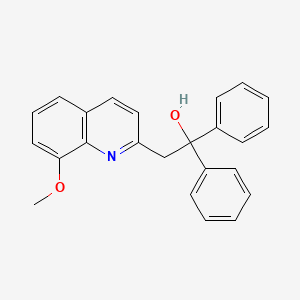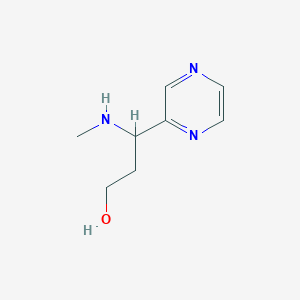
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol is an organic compound that features a pyrazine ring and a methylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propanol group: This step might involve the alkylation of the pyrazine ring with a suitable alkyl halide.
Addition of the methylamino group: This can be done through reductive amination, where a methylamine source is reacted with the intermediate compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyrazine ring can undergo reduction to form dihydropyrazine derivatives.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Amino)-3-(pyrazin-2-yl)propan-1-ol: Lacks the methyl group on the amino moiety.
3-(Methylamino)-3-(pyridin-2-yl)propan-1-ol: Contains a pyridine ring instead of a pyrazine ring.
3-(Methylamino)-3-(pyrazin-2-yl)butan-1-ol: Has an additional carbon in the alkyl chain.
Uniqueness
3-(Methylamino)-3-(pyrazin-2-yl)propan-1-ol is unique due to the specific combination of its functional groups and ring structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(methylamino)-3-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-9-7(2-5-12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,2,5H2,1H3 |
InChI Key |
ZHUUQPBEQKSAEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
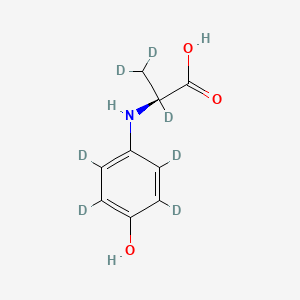
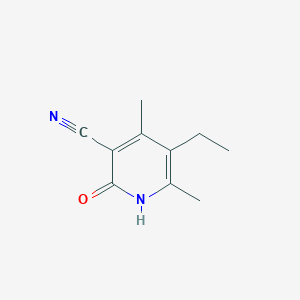
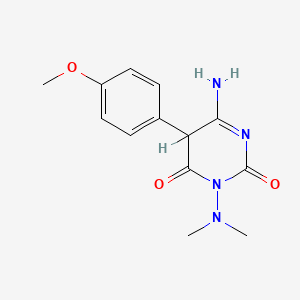
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
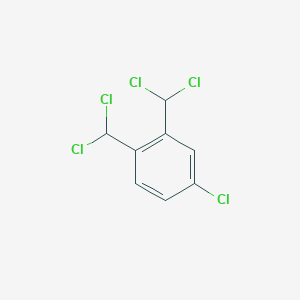
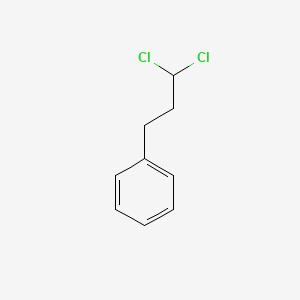
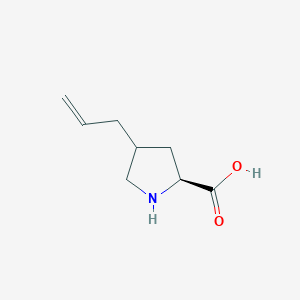
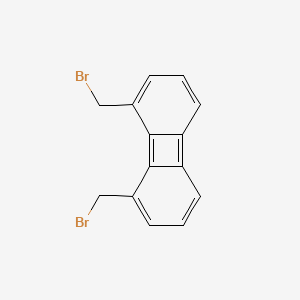

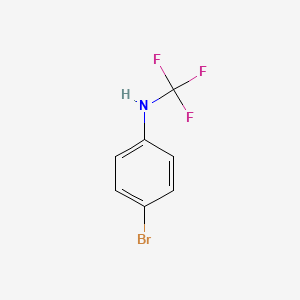
![4-[(But-2-en-1-yl)oxy]aniline](/img/structure/B13946124.png)
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
